molecular formula C24H18FN5O3 B6580466 N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-24-4

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B6580466
CAS No.: 1031650-24-4
M. Wt: 443.4 g/mol
InChI Key: YSMWXLYYIFOUMW-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a high-purity chemical reagent designed for research and development applications. This compound is a triazoloquinazoline derivative, a class of heterocyclic compounds known for their diverse biological activities and significance in medicinal chemistry research. Compounds within this structural family have been investigated as key scaffolds in the discovery of novel therapeutic agents . The specific molecular structure of this reagent, featuring both 4-fluorophenyl and 4-methoxyphenyl substituents, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in various biochemical assays, including high-throughput screening, to probe its mechanism of action and potential interactions with enzymatic targets. It is also suited for use as a standard in analytical chemistry, supporting method development in techniques such as HPLC and LC-MS. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3/c1-33-18-9-4-15(5-10-18)21-22-27-24(32)19-11-6-16(12-20(19)30(22)29-28-21)23(31)26-13-14-2-7-17(25)8-3-14/h2-12,29H,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMWXLYYIFOUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and various biological assays that elucidate its therapeutic potential.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C25H21FN4O4
  • IUPAC Name : this compound

This structure incorporates a triazole ring fused with a quinazoline moiety, which is known for conferring various biological activities.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that certain triazole derivatives exhibit MIC values ranging from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The triazoloquinazoline framework has been linked to anticancer activity. Research indicates that compounds with this structural motif can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Potential pathways include the inhibition of cell cycle progression and induction of apoptosis in cancer cells. Specific studies have reported that derivatives of triazoloquinazoline show cytotoxic effects on human cancer cell lines .

Anti-inflammatory Activity

Triazole compounds are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines:

  • In Vivo Studies : Animal models have demonstrated that triazole derivatives can reduce inflammation markers significantly compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Substituent Effect on Activity
4-Fluorophenyl GroupEnhances antibacterial activity
4-Methoxyphenyl GroupContributes to anticancer efficacy
Triazole RingCritical for antimicrobial and anti-inflammatory effects

Case Studies

Several studies have investigated the biological activities of triazole derivatives similar to the compound :

  • Study on Antibacterial Activity : A series of triazole derivatives were synthesized and screened against multiple bacterial strains. Compounds exhibiting fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts .
  • Anticancer Screening : In vitro assays conducted on human cancer cell lines indicated that certain modifications to the quinazoline core significantly increased cytotoxicity .
  • Evaluation of Anti-inflammatory Effects : Animal studies demonstrated that specific triazole compounds could effectively reduce inflammation in models of acute and chronic inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects in several areas:

  • Anticancer Activity : Research indicates that compounds with triazole and quinazoline moieties exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl and methoxyphenyl groups may enhance its activity by improving lipophilicity and bioavailability .
  • Antimicrobial Properties : Some studies have suggested that similar compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The structural features of this compound could play a role in inhibiting microbial growth .
  • Anti-inflammatory Effects : The quinazoline scaffold is known for anti-inflammatory activities. Therefore, derivatives like N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide may exhibit similar effects, potentially useful in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against cancer cells ,
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation in breast and lung cancer models. This suggests the potential for further development as anticancer agents .
  • Antimicrobial Testing :
    In another investigation, derivatives containing the triazole ring were tested against a panel of bacterial strains. The findings revealed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics. This positions the compound as a candidate for further exploration in antibiotic development .

Future Research Directions

Given the promising results from preliminary studies, future research should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms behind the observed biological activities will be crucial for optimizing the compound's efficacy.
  • In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and toxicity profiles will help assess the compound's viability as a therapeutic agent.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity can lead to the development of more potent derivatives.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound: N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide C₂₇H₂₀FN₅O₃ 497.48 - 4-Fluorophenylmethyl (electron-withdrawing)
- 4-Methoxyphenyl (electron-donating)
Balanced electronic effects; potential for dual hydrophobic/polar interactions
N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide C₂₆H₂₃N₅O₅ 485.5 - 2,4-Dimethoxybenzyl
- 4-Methoxyphenyl
Increased electron-donating capacity; potential solubility challenges
1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide C₂₉H₂₆FN₅O₂S 552.61 - 3-Fluorophenylmethylsulfanyl
- 4-Methylphenylmethyl
- Isopropyl
Enhanced lipophilicity; potential metabolic stability
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C₂₂H₂₁FN₆O₃ 436.45 - Oxazole-containing substituent
- 2-Fluorophenyl
Divergent core structure; altered binding geometry

Key Observations:

Electronic Effects : The 4-fluorophenyl group in the target compound introduces electron-withdrawing properties, contrasting with the electron-donating methoxy groups in the dimethoxybenzyl analog . This difference may influence reactivity in electrophilic substitution or binding to electron-rich biological targets .

Lipophilicity : The sulfanyl and isopropyl groups in the compound from increase lipophilicity, likely enhancing membrane permeability compared to the target compound’s carboxamide group .

Pharmacological Implications

While direct bioactivity data are unavailable, structural parallels to known bioactive compounds suggest:

  • The target compound’s fluorophenyl and methoxyphenyl groups may optimize interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
  • The dimethoxybenzyl analog () could exhibit reduced blood-brain barrier penetration due to higher polarity .

Preparation Methods

Formation of the Quinazoline Core

The quinazoline skeleton serves as the foundational structure for subsequent modifications. A Pfitzinger reaction variant, adapted from the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, provides a viable route . Here, isatin derivatives react with 4-methoxyacetophenone under basic conditions to yield 3-(4-methoxyphenyl)quinazoline-4-carboxylic acid. This step typically employs ethanol as the solvent and sodium hydroxide as the base, with reflux conditions (80–90°C, 12–24 hours) to drive the reaction to completion .

Annelation of the Triazole Ring

The triazolo[1,5-a]quinazoline system is constructed via oxidative heterocyclization of hydrazide intermediates, a method validated in the synthesis of s-triazolo[1,5-c]quinazolines . Treatment of 3-(4-methoxyphenyl)quinazoline-4-carbohydrazide with bromine in glacial acetic acid induces cyclization, forming the triazole ring fused to the quinazoline core. This step proceeds via intermediate N-aminoquinazolinium salts, which undergo ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) rearrangements to yield the triazolo[1,5-a]quinazoline scaffold .

Mass spectrometry (EI-MS) of analogous compounds reveals molecular ion peaks [M+1]+ at m/z 350–450, with fragmentation patterns indicative of triazole ring stability. For example, the base peak at m/z 129 corresponds to the quinazolinium cation, confirming successful annelation .

Functionalization with the 4-Fluorobenzyl Group

The N-[(4-fluorophenyl)methyl] substituent is introduced via nucleophilic substitution or reductive amination. In one approach, the free amine generated during hydrazide cyclization reacts with 4-fluorobenzyl bromide in the presence of potassium carbonate as a base. Alternatively, reductive amination of a ketone intermediate with 4-fluorobenzylamine and sodium cyanoborohydride achieves the same result .

1H NMR analysis of the final product reveals a singlet at δ 4.60 ppm (2H, CH2), coupled with aromatic protons from the 4-fluorophenyl group (δ 7.20–7.45 ppm, J = 8.5 Hz) .

Optimization and Yield Considerations

Table 1 compares the efficiency of key synthetic steps based on analogous reactions:

StepReagents/ConditionsYield (%)Key Characterization Data
Quinazoline formationIsatin, 4-methoxyacetophenone, NaOH/EtOH, reflux65–751H NMR: δ 3.85 (s, OCH3), 8.20–8.50 (m, Ar-H)
Triazole annelationBr2/AcOH, 60°C, 6 h50–60EI-MS: [M+1]+ = 398, base peak m/z 129
Carboxamide synthesisHATU, DMF, 4-fluorobenzylamine70–80IR: 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H)
N-Benzylation4-Fluorobenzyl bromide, K2CO3, DMF60–701H NMR: δ 4.60 (s, CH2), 7.20–7.45 (m, Ar-H)

Lower yields during triazole annelation (50–60%) are attributed to competing side reactions, such as over-oxidation or incomplete cyclization . Purification via column chromatography (silica gel, ethyl acetate/hexane) improves final product purity.

Mechanistic Insights and Challenges

The ANRORC mechanism dominates during triazole ring formation, where nucleophilic attack at the quinazoline C4 position initiates ring opening, followed by recombination to form the triazole . Steric hindrance from the 4-methoxyphenyl group may slow this step, necessitating elevated temperatures or prolonged reaction times.

Regioselectivity in carboxamide formation is ensured by pre-functionalizing the quinazoline at position 8 before introducing the triazole ring. Late-stage modifications risk side reactions, particularly at electron-rich aromatic positions .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential cyclization and functionalization steps. For example, a precursor such as a substituted quinazolinone is reacted with hydrazine hydrate under reflux in ethanol or DMF, followed by triazole ring formation using a catalyst like benzyltributylammonium bromide . Optimization includes:

  • Temperature control : Reflux (70–90°C) for cyclization steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Quaternary ammonium salts improve reaction efficiency. Reaction progress is monitored via TLC, and purity is ensured through recrystallization (e.g., methanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

  • 1H/13C NMR : Confirms substitution patterns (e.g., 4-fluorophenyl and 4-methoxyphenyl groups) and quinazoline-triazole fusion. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl resonances (δ ~165–170 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C25H20FN5O3: calculated 474.16) .

Q. What purification methods are recommended to isolate the compound with >95% purity?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Methanol or ethanol yields crystalline solids with minimal impurities .
  • HPLC : For final purity validation (C18 column, acetonitrile/water mobile phase) .

Q. How is cytotoxicity evaluated against cancer cell lines, and what controls are essential?

  • Assay Design : Use MTT or SRB assays on cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
  • Controls : Include untreated cells (negative control) and cisplatin (positive control).
  • Data Analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism) and validate with triplicate runs .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy.
  • Stability : Monitor degradation via HPLC over 24–72 hrs at 37°C. Structural instability (e.g., hydrolysis of the triazole ring) may occur in acidic/basic media .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?

  • Orthogonal Assays : Combine cytotoxicity data with target-specific assays (e.g., kinase inhibition profiling) .
  • Dose-Response Studies : Test multiple concentrations to rule out off-target effects.
  • Metabolic Stability : Evaluate liver microsome stability to identify confounding factors .

Q. What computational strategies are recommended to elucidate the structure-activity relationship (SAR) of modifications on the triazoloquinazoline core?

  • Molecular Docking : Simulate binding to targets (e.g., EGFR, PARP) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity .
  • MD Simulations : Analyze conformational stability in aqueous environments (GROMACS) .

Q. How can X-ray crystallography be utilized to confirm the compound’s 3D conformation?

  • Crystal Growth : Recrystallize from methanol/acetone mixtures at 4°C.
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) to resolve electron density maps.
  • Refinement : Software like SHELXL refines bond lengths/angles, validating the triazoloquinazoline fusion .

Q. What strategies mitigate byproduct formation during triazole ring cyclization?

  • Stoichiometric Control : Limit excess hydrazine to prevent over-cyclization.
  • Microwave-Assisted Synthesis : Reduces reaction time (10–15 min vs. 6–8 hrs) and side reactions .
  • In Situ Monitoring : Use FT-IR to detect intermediates and adjust conditions dynamically .

Q. How does the 4-methoxyphenyl substituent influence pharmacokinetic properties compared to halogenated analogs?

  • Lipophilicity : LogP values (calculated via ChemDraw) show reduced hydrophobicity vs. chloro/fluoro analogs.
  • Metabolism : Methoxy groups undergo slower oxidative demethylation in liver microsomes, enhancing half-life .
  • Permeability : Caco-2 assays indicate improved absorption over brominated derivatives .

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